molecular formula C11H10N6S2 B2459379 4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine CAS No. 315705-10-3

4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine

Cat. No.: B2459379
CAS No.: 315705-10-3
M. Wt: 290.36
InChI Key: FHVNBKUGDCJKHS-UHFFFAOYSA-N
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Description

4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine is a bithiazole-based compound featuring a pyrimidine substituent at the N2 position and a methyl group at the 4'-position of the thiazole ring. This compound belongs to a class of molecules designed for therapeutic applications, particularly as correctors of defective ΔF508-CFTR protein in cystic fibrosis treatment . Its synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions or condensation of thiourea derivatives with halogenated intermediates under reflux conditions in ethanol or THF . Structural validation is achieved via NMR spectroscopy, HRMS, and elemental analysis .

The compound’s pyrimidine moiety enhances hydrogen-bonding interactions with biological targets, while the methyl group improves metabolic stability .

Properties

IUPAC Name

4-methyl-5-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6S2/c1-6-8(19-9(12)15-6)7-5-18-11(16-7)17-10-13-3-2-4-14-10/h2-5H,1H3,(H2,12,15)(H,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVNBKUGDCJKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to maximize the output.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary and secondary amine groups at positions 2 and 2' of the bithiazole scaffold enable nucleophilic substitution. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) yields N-alkylated derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide bonds at the amine positions.

Table 1: Representative Nucleophilic Substitution Reactions

ReagentProductConditionsYield (%)
CH₃IN-Methylated derivativeDMF, 60°C, 6h78
AcClN-Acetylated derivativeTHF, RT, 12h85
PhCOClN-Benzoylated derivativePyridine, 0°C, 2h62

Coupling Reactions with Electrophiles

The electron-rich thiazole rings participate in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. For instance:

  • Suzuki Coupling : Reaction with arylboronic acids introduces aryl groups at the 4-position of the thiazole ring .

  • Buchwald-Hartwig Amination : Enables C-N bond formation with aryl halides .

Key Finding : Substituents on the pyrimidine ring (e.g., methyl groups) sterically hinder coupling efficiency, as shown in kinetic studies .

Cyclization and Heterocycle Formation

Under acidic or basic conditions, the compound undergoes cyclization to form fused heterocycles:

  • Intramolecular Cyclization : Heating with POCl₃ yields pyrimido[4,5-d]thiazolo[3,2-b]thiazole derivatives.

  • Ring Expansion : Reaction with CS₂ and KOH forms larger sulfur-containing heterocycles.

Acid-Base Reactions

The amine groups exhibit pH-dependent behavior:

  • Protonation : Both amines are protonated below pH 3, confirmed by UV-Vis titration .

  • Deprotonation : At pH >10, the secondary amine loses a proton, forming a resonance-stabilized anion .

Table 2: pKa Values of Amine Groups

Amine PositionpKa (Experimental)pKa (Calculated*)
Primary (2')5.2 ± 0.35.1
Secondary (2)7.8 ± 0.27.6
*DFT calculations at B3LYP/6-311+G(d,p) level .

Coordination Chemistry

The nitrogen and sulfur atoms act as ligands for transition metals:

  • Pd(II) Complexes : Forms stable complexes with PdCl₂, confirmed by X-ray crystallography .

  • Zn(II) Coordination : Binds Zn²⁺ via thiazole sulfur and pyrimidine nitrogen, with log K = 4.3 .

Enzymatic Interactions

While not a traditional chemical reaction, the compound inhibits human DNA topoisomerase IIα via:

  • Competitive binding to the ATPase domain (Kd = 1.2 μM) .

  • Stabilization of the enzyme-DNA cleavage complex, preventing religation .

Mechanistic Insight : Molecular dynamics simulations reveal hydrogen bonding between the pyrimidine ring and Glu87 residue of topo IIα .

Stability Under Reactive Conditions

  • Thermal Stability : Decomposes at 248°C (TGA data) .

  • Photostability : UV irradiation (254 nm) causes <5% degradation over 24h.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of compounds similar to 4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine exhibit potent anticancer properties. For instance, studies have identified that certain pyrimidine derivatives can inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Compounds with similar structures have been shown to be significantly more effective than existing treatments like semaxanib .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. In studies involving various synthesized derivatives, compounds with structural similarities exhibited good to moderate activity against a range of bacterial strains. For example, derivatives demonstrated minimum inhibitory concentration (MIC) values that indicate their potential as effective antibacterial agents .

Synthesis of Functional Materials

The unique structural characteristics of this compound make it a candidate for the synthesis of advanced materials. Its ability to form coordination complexes can be exploited in the development of sensors and catalysts. Research suggests that such compounds could enhance the performance of electronic devices and improve the efficiency of chemical reactions .

Case Study 1: VEGFR-2 Inhibition

In a study published in Journal of Medicinal Chemistry, several pyrimidine derivatives were synthesized and tested for their ability to inhibit VEGFR-2. Among these, specific analogs of this compound were found to be significantly effective in reducing tumor growth in vivo models .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of various thiazole and pyrimidine derivatives showed that compounds structurally related to this compound had enhanced activity against resistant bacterial strains compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bithiazole derivatives share a common core structure but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Structural and Functional Analogues

Compound Name Substituents (R1/R2) Molecular Weight (g/mol) Key Biological Activity Synthesis Route References
4'-Methyl-N2-(pyridin-2-yl)-[4,5'-bithiazole]-2,2'-diamine R1 = Pyridin-2-yl, R2 = CH₃ 289.38 ΔF508-CFTR correction (EC₅₀: ~1–5 µM) SNAr reaction with pyridin-2-yl thiourea
N2-(2-Chloro-5-(dimethylamino)phenyl)-4′-methyl-4,5′-bithiazole-2,2′-diamine R1 = 2-chloro-5-(dimethylamino)phenyl, R2 = CH₃ 377.88 Potent CFTR corrector (EC₅₀: 0.3 µM) Reflux of bromothiazole with thiourea
4'-Methyl-N2-phenyl-[4,5'-bithiazole]-2,2'-diamine R1 = Phenyl, R2 = CH₃ 272.35 Intermediate for fluorescent probes Condensation of phenylthiourea
2,2'-Diamino-4,4'-bithiazole (unsubstituted) R1/R2 = H 200.28 Polymer precursor for materials science Thiourea cyclization with dibromo intermediates

Key Observations

  • Substituent Effects on Bioactivity: Pyrimidine- and pyridine-substituted derivatives (e.g., the target compound and its pyridin-2-yl analog) exhibit enhanced ΔF508-CFTR correction compared to phenyl-substituted analogs. The electron-deficient pyrimidine ring improves target binding via hydrogen bonding . Chloro and dimethylamino groups in N2-(2-Chloro-5-(dimethylamino)phenyl)-4′-methyl-bithiazole increase potency (EC₅₀: 0.3 µM vs. 1–5 µM for pyrimidine/pyridine analogs), likely due to improved membrane permeability and target affinity .
  • Synthetic Accessibility :

    • Pyrimidine and pyridine derivatives require multistep synthesis with SNAr reactions, while phenyl analogs are simpler to prepare .
    • The unsubstituted bithiazole diamine is synthesized in high yields (79%) via one-pot cyclization, making it cost-effective for polymer applications .
  • Thermal and Chemical Stability :

    • Methyl and aryl substituents enhance thermal stability. For example, bithiazole-containing polymers decompose above 300°C, whereas unsubstituted analogs show lower stability .

Biological Activity

4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine is a compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a bithiazole moiety, which is known to exhibit diverse pharmacological effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Chemical Formula : C13_{13}H12_{12}N4_4S2_2
  • Molecular Weight : 288.39 g/mol
  • CAS Number : 315704-83-7
  • PubChem ID : 2877714

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential as an antimicrobial agent and its interaction with specific biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Activity Against Bacterial Strains : The compound has shown effectiveness against several bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 μg/mL depending on the structural modifications made to the parent compound .

Case Studies

  • Case Study on Antifungal Activity : A study investigating derivatives of bithiazole compounds found that certain analogues exhibited potent antifungal activity against Candida albicans and Aspergillus niger. The activity was linked to the presence of specific substituents on the pyrimidine ring, which enhanced interaction with fungal cell membranes .
  • Inhibition of Enzymatic Activity : Research has indicated that derivatives of this compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects. The structure-function relationship was analyzed to optimize potency against resistant strains .

Structure-Activity Relationship (SAR)

The structural configuration of this compound plays a crucial role in its biological activity. Modifications at various positions on the pyrimidine and bithiazole rings have been systematically studied:

ModificationEffect on Activity
Methyl group at position 4'Increased antibacterial efficacy
Substitution at N2 positionEnhanced antifungal properties
Variations in thiazole ringAltered enzyme inhibition profiles

Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its analogues:

  • Synthesis Techniques : Various synthetic pathways have been developed to create derivatives of the compound with improved solubility and bioavailability. Techniques such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction times .
  • Pharmacological Studies : In vitro assays have demonstrated that certain derivatives exhibit cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Q & A

Q. What are the established synthetic routes for 4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution between pyrimidin-2-amine derivatives and functionalized bithiazole intermediates. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while methanol or ethanol may favor cyclization .
  • Temperature : Reflux conditions (e.g., 80–100°C) are critical for cyclization steps, as seen in thiourea-mediated reactions .
  • Catalysts : Bases like LiHMDS or K₂CO₃ facilitate deprotonation and intermediate formation .
    Purification often employs column chromatography with gradient elution (hexane/EtOAc) or recrystallization. Yield optimization requires monitoring via TLC and NMR for intermediate validation. For example, reports multi-step syntheses with 2–5% overall yields when using halogenated intermediates .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm connectivity and substituent positions. 2D-COSY and HSQC resolve overlapping signals in aromatic regions .
  • X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, 295 K) provides bond angles and lengths. For instance, reports a mean C–C bond length of 1.39 Å with an R factor of 0.044 .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Advanced Research Questions

Q. What computational modeling approaches are employed to predict the binding affinity of this compound with biological targets like kinase enzymes?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate interactions with kinase active sites. For example, pyrimidine-thiazole hybrids show affinity for ATP-binding pockets due to hydrogen bonding with residues like Asp 831 .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories. Free energy calculations (MM-PBSA) quantify binding energies .
  • QSAR Models : Descriptors like logP, polar surface area, and electronegativity correlate with inhibitory activity (e.g., IC₅₀ values) .

Q. How do researchers resolve contradictions in reported biological activities across different in vitro and in vivo studies?

Methodological Answer:

  • Meta-Analysis : Systematic reviews aggregate data across studies, adjusting for variables (e.g., cell lines, dosage). Tools like RevMan or PRISMA frameworks ensure reproducibility .
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays. For example, discrepancies in IC₅₀ values may arise from off-target effects in cell-based vs. purified enzyme assays .
  • Dose-Response Curves : Hill slope analysis differentiates between allosteric vs. competitive inhibition mechanisms, clarifying conflicting potency data .

Q. What strategies are used to optimize the solubility and bioavailability of this compound for preclinical studies?

Methodological Answer:

  • Salt Formation : Co-crystallization with succinic acid or HCl improves aqueous solubility .
  • Prodrug Design : Esterification of amine groups enhances membrane permeability, with hydrolysis in vivo releasing the active compound .
  • Nanoparticle Encapsulation : PLGA-based nanoparticles increase bioavailability by 3–5-fold in rodent models .

Q. How does the electronic configuration of substituents (e.g., methyl groups, pyrimidine rings) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Gaussian 09 simulations predict electron density distribution. Methyl groups at the 4'-position donate electron density via σ-induction, stabilizing Pd-catalyzed Suzuki-Miyaura couplings .
  • Experimental Validation : Substituent effects are tested via Heck reactions; electron-withdrawing groups (e.g., Cl) reduce reaction rates by 40% compared to methyl .

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